Cas no 65300-30-3 ((3E)-4-(3-Bromophenyl)but-3-en-2-one)
(3E)-4-(3-Bromophenyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one,4-(3-bromophenyl)-, (3E)-
- (E)-4-(3-Bromophenyl)- but-3-en-2-one
- (E)-4-(3-BROMO-PHENYL)-BUT-3-EN-2-ONE
- m-bromobenzalacetone
- (E)-4-(3-bromophenyl)but-3-en-2-one
- A867692
- MFCD11845757
- CHEMBL73088
- e-4-(3-bromophenyl)but-3-en-2-one
- (E)-4-(3-Bromophenyl)-but-3-en-2-one
- AKOS013604523
- 26891-02-1
- (3E)-4-(3-bromophenyl)but-3-en-2-one
- DTXSID50876232
- CS-0205158
- (3E)-4-(3-Bromophenyl)-3-buten-2-one #
- EN300-1894009
- AS-5552
- 4-(3-bromophenyl)but-3-en-2-one
- 3-Buten-2-one,4-(3-bromophenyl)-
- D78766
- 65300-30-3
- SCHEMBL1105481
- QZOCEEXEFIACMQ-AATRIKPKSA-N
- 3-Bromo-benzalacetone
- (3E)-4-(3-Bromophenyl)but-3-en-2-one
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- MDL: MFCD11845757
- Inchi: 1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
- InChI Key: QZOCEEXEFIACMQ-AATRIKPKSA-N
- SMILES: BrC1=CC=CC(/C=C/C(C)=O)=C1
Computed Properties
- Exact Mass: 223.98400
- Monoisotopic Mass: 223.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.05130
(3E)-4-(3-Bromophenyl)but-3-en-2-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(3E)-4-(3-Bromophenyl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110216-10g |
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 10g |
$438.70 | 2023-09-01 | |
| Alichem | A019110216-25g |
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 25g |
$821.94 | 2023-09-01 | |
| TRC | B695785-100mg |
(3E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695785-250mg |
(3E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B695785-500mg |
(3E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B695785-1g |
(3E)-4-(3-Bromophenyl)but-3-en-2-one |
65300-30-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| Fluorochem | 047327-1g |
E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | 047327-5g |
E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 5g |
£300.00 | 2022-02-28 | |
| Fluorochem | 047327-25g |
E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 25g |
£1050.00 | 2022-02-28 | |
| 1PlusChem | 1P006TTF-250mg |
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one |
65300-30-3 | 95% | 250mg |
$80.00 | 2024-04-22 |
(3E)-4-(3-Bromophenyl)but-3-en-2-one Suppliers
(3E)-4-(3-Bromophenyl)but-3-en-2-one Related Literature
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Additional information on (3E)-4-(3-Bromophenyl)but-3-en-2-one
Comprehensive Guide to 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- (CAS No. 65300-30-3): Properties, Applications, and Market Insights
3-Buten-2-one,4-(3-bromophenyl)-, (3E)- (CAS No. 65300-30-3) is an important organic compound with a molecular formula of C10H9BrO. This α,β-unsaturated ketone derivative features a brominated phenyl group, making it a valuable intermediate in various chemical syntheses. The (3E)-configuration indicates its specific stereochemistry, which plays a crucial role in its reactivity and applications. Researchers and industries value this compound for its unique structural features that enable diverse transformations.
The compound's physical and chemical properties make it suitable for specialized applications. With a molecular weight of 225.08 g/mol, 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- typically appears as a light yellow to amber-colored solid at room temperature. Its bromine substituent enhances its reactivity in cross-coupling reactions, while the conjugated enone system allows participation in various cycloaddition and nucleophilic addition reactions. These characteristics have made it particularly interesting for pharmaceutical researchers developing new drug candidates.
In recent years, 3-Buten-2-one derivatives have gained attention in materials science due to their potential in creating advanced organic materials. The bromophenyl group in CAS 65300-30-3 offers an excellent handle for further functionalization through modern palladium-catalyzed coupling reactions, a topic frequently searched in academic databases. This aligns with current research trends focusing on sustainable synthetic methodologies and atom-economical transformations - key phrases that appear in many recent chemistry publications.
The synthetic applications of 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- are particularly noteworthy. It serves as a precursor for various heterocyclic compounds, answering the common search query "how to synthesize brominated organic intermediates." The compound's reactivity allows for the construction of complex molecular architectures, making it valuable in medicinal chemistry for creating potential therapeutic agents. Recent studies have explored its use in developing photoactive materials, responding to growing interest in organic photovoltaics and light-emitting devices.
From a market perspective, the demand for specialized intermediates like 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- has been steadily increasing. Pharmaceutical and agrochemical industries search for "high-purity brominated ketones" to incorporate into their R&D pipelines. The compound's CAS number (65300-30-3) frequently appears in patent literature, particularly in applications related to small molecule drug discovery and functional material development. Suppliers often highlight its availability in various purity grades to meet different research needs.
Quality control and analytical characterization of 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- involve standard techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods verify the compound's identity and purity, addressing the common concern "how to analyze brominated organic compounds." The stereochemical purity is particularly important for applications where the (3E)-configuration is critical, answering another frequent query about "ensuring geometric isomer purity in synthesis."
Storage and handling recommendations for CAS 65300-30-3 follow standard protocols for air-sensitive organic compounds. It should be kept in tightly sealed containers under inert atmosphere, protected from light and moisture - information often searched by laboratory personnel. The compound's stability profile makes it suitable for long-term storage when proper conditions are maintained, a practical consideration for industrial users.
Current research trends involving 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- explore its potential in green chemistry applications. Scientists are investigating more sustainable methods for its synthesis and transformations, aligning with the popular search term "eco-friendly organic synthesis." The bromine atom's versatility enables various cascade reactions, making it a candidate for developing efficient synthetic routes to complex molecules - a hot topic in contemporary organic chemistry.
The future outlook for 3-Buten-2-one,4-(3-bromophenyl)-, (3E)- appears promising as new applications continue to emerge. Its role in material science innovations and pharmaceutical development ensures ongoing interest from both academic and industrial researchers. As synthetic methodologies advance, this compound will likely find even broader utility, particularly in areas requiring selective functionalization of aromatic systems - a constant challenge in modern chemical synthesis.
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